3,3-Dimethoxyazetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3,3-dimethoxyazetidine |
InChI |
InChI=1S/C5H11NO2/c1-7-5(8-2)3-6-4-5/h6H,3-4H2,1-2H3 |
InChI Key |
VMENWOKQWSVFKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)OC |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3,3 Dimethoxyazetidine and Its Functionalized Analogs
Fundamental Principles of Azetidine (B1206935) Ring Strain and Its Impact on Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, are characterized by significant ring strain, which is the primary driver of their chemical reactivity. rsc.orgresearchwithrutgers.comresearchgate.net This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to angle strain, as well as torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. The ring strain of the parent azetidine molecule is approximately 25.4 kcal/mol. rsc.org
This level of strain places azetidines in a unique chemical space; they are significantly more reactive and prone to ring-opening than their five-membered pyrrolidine (B122466) counterparts (ring strain ~5.4 kcal/mol), but are generally more stable and easier to handle than the highly strained three-membered aziridines (ring strain ~27.7 kcal/mol). rsc.org This intermediate reactivity allows for the selective cleavage of the C-N or C-C bonds under specific conditions, making azetidines valuable synthetic intermediates. rsc.orgresearchgate.net The release of this inherent ring strain provides a strong thermodynamic driving force for reactions that result in the opening of the four-membered ring. nih.gov
Ring Opening Reactions of 3,3-Dimethoxyazetidine and Derivatives
The relief of ring strain is a powerful driving force for a variety of ring-opening reactions. For this compound, the presence of the gem-dimethoxy group (a ketal) at the C3 position introduces unique electronic features that influence the mechanisms and outcomes of these transformations. Most reported methods for the nucleophilic ring opening of azetidines necessitate activation by Lewis or Brønsted acids to facilitate the initial cleavage of the C–N bond. acs.orgnih.gov
The azetidine ring, particularly when activated by an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl), is susceptible to attack by a wide range of nucleophiles. While specific studies on this compound are not extensively detailed, analogous systems provide clear insights into this reactivity. A notable transformation involves the synthesis of 3-methoxy-3-methylazetidines, which proceeds through a rare aziridine-to-azetidine rearrangement. ugent.beacs.orgacs.org In this process, a bicyclic aziridinium (B1262131) salt intermediate is formed, which then undergoes intramolecular ring opening. The solvent, methanol (B129727), acts as a nucleophile, attacking the more substituted carbon atom of the aziridinium ion, leading to the formation of the 3-methoxyazetidine product. researchgate.net This reaction highlights a pathway where a nucleophile is incorporated at the C3 position during a ring-expansion/opening sequence. researchgate.net
Generally, the ring-opening of azetidines can proceed via an SN2 pathway. researchgate.net The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the azetidine ring.
| Precursor Type | Nucleophile/Reagent | Conditions | Product Type | Reference(s) |
| 2-Bromomethyl-2-methylaziridine | NaBH₄, Methanol (MeOH) | Reflux, 48h | 3-Methoxy-3-methylazetidine | acs.org |
| N-Tosylazetidine | Alcohols, Thiols | BF₃·OEt₂ (catalyst), CH₂Cl₂ | γ-Amino ethers, γ-Amino thioethers | researchgate.net |
| 1-Benzhydrylazetidin-3-ol | Phenols | Lewis Acid | Ring-opened 1,3-amino ethers | researchgate.net |
| N-Substituted Azetidines | Pendant Amide (intramolecular) | Acidic conditions | Decomposed ring-opened product | nih.gov |
Brønsted and Lewis acids are frequently employed to activate the azetidine ring towards nucleophilic attack. rsc.orgacs.org The reaction is initiated by the protonation or coordination of the acid to the azetidine nitrogen atom. This enhances the electrophilicity of the ring carbons and makes the C-N bonds more susceptible to cleavage. nih.gov
In the specific case of this compound, an acid-facilitated reaction could proceed via two primary pathways. The first is the classic acid-catalyzed ring opening where the protonated azetidinium ion is attacked by a nucleophile. The second pathway involves the acid-catalyzed hydrolysis of the ketal functional group at the C3 position. This mechanism, common for acetals and ketals, would involve protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol to form a stabilized oxocarbenium ion. Subsequent attack by water would lead to a hemiacetal, which would then lose the second molecule of methanol to yield 3-azetidinone. This resulting ketone could then be a substrate for further reactions.
Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) have proven to be highly effective in promoting the ring-opening of N-tosylazetidines with various aromatic nucleophiles through a Friedel-Crafts-type mechanism. rsc.org
| Lewis Acid Catalyst | Nucleophile | Substrate | Outcome | Reference(s) |
| BF₃·OEt₂ | Alcohols, Thiols | N-Tosylazetidines | High yields of γ-amino ethers/thioethers | researchgate.net |
| Various | Aromatic Compounds | 2-Aryl-N-tosylazetidines | Friedel-Crafts alkylation products | rsc.org |
| Ni(ClO₄)₂·6H₂O | Aromatic Amines | Cyclopropane 1,1-diesters | Synthesis of azetidines via ring opening | thieme-connect.com |
| La(OTf)₃ | Amine (intramolecular) | cis-3,4-Epoxy amines | Synthesis of azetidines via epoxide opening | nih.gov |
Transition metal catalysis offers a powerful toolkit for azetidine transformations, although many reported methods focus on synthesis rather than ring-opening. However, Lewis acid catalysis, which can be metal-based, is well-established for promoting ring cleavage. For instance, BF₃·OEt₂ is a highly efficient catalyst for the ring opening of N-tosylazetidines with alcohols and thiols, affording the corresponding γ-amino ethers and thioethers in good yields under mild conditions. researchgate.net Lanthanide triflates, such as La(OTf)₃, have also been utilized as catalysts for the intramolecular aminolysis of epoxides to form azetidines, demonstrating the utility of metal catalysts in managing strained heterocyclic ring systems. nih.gov While transition-metal-free conditions for azetidine ring-opening exist, metal-catalyzed processes often provide alternative reactivity and selectivity. acs.org
The ring opening of saturated azetidines via radical addition is not a commonly reported transformation. The C-C and C-N sigma bonds within the strained ring are relatively strong and generally not susceptible to homolytic cleavage under standard radical-generating conditions. The majority of literature concerning radical reactions and azetidines focuses on the synthesis of the azetidine ring through radical cyclization pathways or radical additions to unsaturated azetine systems. nih.govacs.orgacs.org The development of methods for the radical-mediated ring-opening of saturated N-heterocycles remains a synthetic challenge, and such pathways are far less prevalent than the ionic mechanisms involving nucleophilic or acid-promoted ring cleavage.
Functionalization and Derivatization of the this compound Core
Beyond ring-opening reactions, the this compound scaffold can be modified to produce a variety of functionalized analogs. These derivatizations can be used to tune the molecule's properties or to install functional handles for further synthetic elaboration.
The most straightforward functionalization occurs at the nitrogen atom. As a secondary amine, the N-H bond of this compound can readily undergo a range of classical amine reactions:
N-Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) to form sulfonamides. This is a particularly important derivatization, as the resulting electron-withdrawing sulfonyl group activates the azetidine ring, making it more susceptible to nucleophilic ring-opening reactions. acs.org
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the nitrogen atom.
Functionalization of the carbon backbone of the azetidine ring is more challenging but can be achieved through modern synthetic methods such as C-H activation, which allows for the direct installation of functional groups at C-H bonds. rsc.org
Transformations at the Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's physical, chemical, and biological properties. Common transformations include N-acylation, N-alkylation, and N-arylation.
Protecting the nitrogen atom is often a crucial first step for subsequent manipulations of the azetidine ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. The synthesis of N-Boc-3,3-dimethoxyazetidine can be achieved by reacting this compound with di-tert-butyl dicarbonate.
Table 1: Examples of N-Functionalization of Azetidine Derivatives
| Starting Material | Reagent | Product | Reaction Type |
| Azetidine | Di-tert-butyl dicarbonate | N-Boc-azetidine | N-Acylation (Protection) |
| Azetidine | Aryl bromide, Pd catalyst | N-Arylazetidine | N-Arylation (Buchwald-Hartwig) |
| N-H Azetidine Derivative | Alkyl halide, Base | N-Alkylazetidine Derivative | N-Alkylation |
This table presents generalized reactions for the azetidine core, which are applicable to this compound.
N-arylation of the parent azetidine can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with a range of aryl bromides. researchgate.net These conditions are generally mild and avoid ring-cleavage of the strained heterocycle. researchgate.net Similarly, N-alkylation can be performed with various alkyl halides in the presence of a base. These transformations provide access to a diverse library of N-substituted this compound analogs for further synthetic exploration or biological screening.
Functionalization of Ring Carbons (e.g., C-H Activation, Electrophilic/Nucleophilic Substitutions)
Direct functionalization of the azetidine ring carbons presents a significant challenge due to the generally unreactive nature of the C-H bonds. However, recent advances in synthetic methodology have enabled such transformations, primarily through directed C-H activation or the generation of organometallic intermediates.
The direct C-H functionalization of azetidines often requires the presence of a directing group, typically attached to the nitrogen atom, to guide a metal catalyst to a specific C-H bond. For instance, N-acyl or N-sulfonyl groups can direct palladium or rhodium catalysts to activate the C2 or C4 positions. While specific studies on this compound are not extensively documented, the principles of directed C-H activation are broadly applicable to substituted azetidines. rsc.org
The presence of the two methoxy groups at the C3 position electronically influences the ring, but electrophilic aromatic substitution-type reactions are not applicable to this saturated heterocyclic system. Nucleophilic substitution reactions on the ring carbons are also uncommon unless an appropriate leaving group is present. Such substitutions typically occur through ring-opening of an activated azetidinium species rather than direct displacement on the neutral ring. nih.gov
Reactivity of the Dimethoxy Functionality in this compound (e.g., Hydrolysis to Azetidinones)
The gem-dimethoxy group at the C3 position is a ketal functionality, which serves as a protected form of a ketone. This group is susceptible to hydrolysis under acidic conditions to reveal the corresponding ketone, an azetidin-3-one. Azetidin-3-ones are versatile synthetic intermediates for the preparation of a variety of functionalized azetidines. nih.govnih.gov
The hydrolysis of N-protected 3,3-dimethoxyazetidines provides a direct route to N-protected azetidin-3-ones. For example, treatment of N-Boc-3,3-dimethoxyazetidine with aqueous acid would be expected to yield N-Boc-azetidin-3-one. The reaction conditions can be tuned to achieve efficient deprotection without cleaving the acid-labile Boc group, often by using milder acidic conditions or short reaction times.
Table 2: Representative Hydrolysis of Azetidine Ketals to Azetidinones
| Starting Material | Acid Catalyst | Solvent | Product |
| N-Boc-3,3-dimethoxyazetidine | Trifluoroacetic Acid (TFA) | Dichloromethane/Water | N-Boc-azetidin-3-one |
| N-Benzyl-3,3-dimethoxyazetidine | Hydrochloric Acid (HCl) | Tetrahydrofuran/Water | N-Benzyl-azetidin-3-one |
This table illustrates the expected products from the hydrolysis of this compound derivatives based on standard ketal chemistry.
The resulting azetidin-3-ones can undergo a range of subsequent reactions at the carbonyl group, including reduction to 3-hydroxyazetidines, reductive amination to 3-aminoazetidines, and addition of organometallic reagents to generate tertiary alcohols.
Organometallic Reactions with Metallated Azetidines
The generation of organometallic azetidine derivatives, particularly through deprotonation with strong bases, opens up a wide range of possibilities for carbon-carbon bond formation. The regioselectivity of deprotonation is often controlled by a directing group on the nitrogen atom.
While direct lithiation of this compound itself has not been detailed, studies on closely related N-Boc-3-methoxyazetidine are highly informative. Treatment of N-Boc-3-methoxyazetidine with sec-butyllithium (s-BuLi) leads to α-lithiation followed by the elimination of lithium methoxide to generate N-Boc-2-azetine in situ. This intermediate can then be further lithiated at the C2 position and trapped with various electrophiles. nih.govthieme-connect.com This reaction pathway suggests that N-Boc-3,3-dimethoxyazetidine could potentially serve as a precursor to functionalized azetines.
The α-lithiation of N-protected azetidines, such as N-Boc or N-thiopivaloyl derivatives, and subsequent trapping with electrophiles is a powerful method for the stereoselective synthesis of 2-substituted azetidines. nih.govnih.govrsc.org The presence of the dimethoxy group at the C3 position would likely influence the regioselectivity of the initial deprotonation step.
Table 3: Electrophilic Trapping of In Situ Generated N-Boc-2-lithio-2-azetine
| Electrophile | Product | Yield (%) |
| Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)-2-azetine | 97 |
| 2-Methylpropanal | N-Boc-2-(1-hydroxy-2-methylpropyl)-2-azetine | 84 |
| Trimethylsilyl chloride | N-Boc-2-(trimethylsilyl)-2-azetine | 74 |
| Iodine | N-Boc-2-iodo-2-azetine | 60 |
Data from the reaction starting with N-Boc-3-methoxyazetidine. thieme-connect.com This illustrates the potential reactivity of organometallic species derived from related azetidines.
Pericyclic and Multicomponent Reactions Involving this compound Scaffolds
Pericyclic reactions, such as cycloadditions, are powerful tools for the construction of cyclic systems. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidine rings. nih.govnih.gov While this reaction is typically used for the synthesis of the azetidine core itself, pre-existing azetidine scaffolds are not commonly employed as components in further cycloaddition reactions due to their saturated nature.
However, if a double bond is introduced into the ring, as in the case of the 2-azetines discussed previously, these unsaturated systems could potentially participate in cycloaddition reactions, for example, as dienophiles in Diels-Alder reactions, although such reactivity is not well-documented for azetines.
Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. While azetidine-containing products can be synthesized via MCRs, the use of this compound as a scaffold in such reactions is not a common strategy. The reactivity of the azetidine nitrogen could allow it to participate as the amine component in well-known MCRs like the Ugi or Mannich reactions, but this would likely compete with ring-opening or other side reactions under the typically acidic or basic conditions employed.
Synthetic Utility and Applications of 3,3 Dimethoxyazetidine As a Versatile Building Block
Construction of Complex Organic Molecules and Natural Product Synthesis Intermediates
The azetidine (B1206935) ring is a structural component in various natural products, such as penaresidin (B1208786) A and azetidine-2-carboxylic acid. bham.ac.ukbham.ac.uk The inherent ring strain of azetidines makes them excellent candidates for ring-opening and expansion reactions, providing access to diverse molecular scaffolds. researchgate.net 3,3-Dimethoxyazetidine, in particular, functions as a stable yet reactive intermediate. The dimethoxy group serves as a protected form of a ketone, which can be unveiled under acidic conditions to participate in further reactions.
The synthesis of complex molecules often relies on the iterative assembly of building blocks. nih.gov Azetidine derivatives, including those derived from this compound, are employed as key intermediates in these modular approaches. bham.ac.uk For instance, the synthesis of 1-alkyl-2-methyl-3,3-dimethoxyazetidines has been achieved through the reductive cyclization of β-bromo-α,α-dimethoxyketimines. bham.ac.uk This strategy highlights how the this compound core can be incorporated into more substituted and complex structures, which are precursors for medicinally relevant compounds. These building blocks are crucial in diversity-oriented synthesis, a strategy aimed at creating a wide range of molecular structures to explore new chemical space for drug discovery. nih.gov
Precursors for Other N-Heterocyclic Ring Systems (e.g., Pyrrolidines, β-Lactams from Azetidine-2-carboxylic Acids)
The unique reactivity of the azetidine ring allows for its transformation into other important N-heterocyclic systems, notably pyrrolidines and β-lactams.
Pyrrolidines: Azetidines can undergo ring expansion to form the thermodynamically more stable five-membered pyrrolidine (B122466) ring. This transformation often proceeds through the formation of an intermediate aziridinium (B1262131) ion, followed by intramolecular rearrangement. For example, iodocyclisation of homoallylamines at room temperature yields 2-(iodomethyl)azetidine derivatives, but increasing the reaction temperature can lead to their isomerization into 3-iodopyrrolidines. rsc.orgresearchgate.net This temperature-dependent outcome underscores the facile conversion of the azetidine skeleton to a pyrrolidine. researchgate.netrsc.org The mechanism involves the formation of a cis-azetidine which can isomerize to the corresponding cis-pyrrolidine. rsc.org This strategy has been used to stereoselectively synthesize both cis- and trans-substituted 3-aminopyrrolidine (B1265635) derivatives from common homoallylamine precursors. researchgate.netrsc.org
β-Lactams from Azetidine-2-carboxylic Acids: Azetidine-2-carboxylic acids, which can be synthesized from this compound precursors, are valuable starting materials for the preparation of β-lactams (azetidin-2-ones). capes.gov.brresearchgate.net The oxidation of the azetidine ring at the C2 position is a key method for this transformation. acs.org The reduction of β-lactams is also one of the most common methods for synthesizing the corresponding azetidines, highlighting the close synthetic relationship between these two classes of four-membered heterocycles. acs.org Various methods have been developed for the synthesis of β-lactams, which are core structures in many antibiotics, starting from functionalized azetidines. rsc.orggoogle.com
Table 1: Synthesis of N-Heterocycles from Azetidine Precursors
| Precursor Type | Target Heterocycle | Key Reaction Condition | Reference(s) |
| 2-(Iodomethyl)azetidine | 3-Iodopyrrolidine | Increased reaction temperature (50 °C) | rsc.orgresearchgate.net |
| Azetidine-2-carboxylic acid | β-Lactam (Azetidin-2-one) | Oxidation | acs.org |
| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | 3-Methoxyazetidine | NaBH₄ in methanol (B129727) (reflux) | researchgate.net |
Development of Novel Cyclic Amino Acid Derivatives Based on this compound
This compound serves as an excellent scaffold for the synthesis of novel, non-natural cyclic amino acid derivatives. researchgate.net These constrained analogues of natural amino acids are of great interest in medicinal chemistry and peptidomimetics, as they can induce specific conformations in peptides. nih.gov
The synthesis of new this compound-2-carboxylic acid derivatives has been achieved through the cyclization of γ-amino-α-bromocarboxylic esters. capes.gov.brresearchgate.netugent.beacs.orgugent.be This approach provides multigram quantities of compounds like methyl N-t-butyl-3,3-dimethoxyazetidine-2-carboxylate and the corresponding acid. researchgate.net The presence of the dimethoxy group at the 3-position acts as a protected carbonyl, which allows for selective modifications at other positions of the ring before its potential conversion to a ketone. researchgate.net Reduction of the ester at the C2 position yields the corresponding 3,3-dimethoxy-2-(hydroxymethyl)azetidines, further expanding the range of accessible functionalized building blocks. researchgate.net More complex heterocyclic amino acid derivatives have also been prepared, for example, through aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which are derived from N-Boc-azetidin-3-one. nih.gov
Applications as Chiral Templates in Asymmetric Synthesis
Chiral, non-racemic azetidine derivatives are highly valuable as chiral auxiliaries, ligands, and templates in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. researchgate.net The synthesis of optically active azetidine-2,4-dicarboxylic acid, for instance, has been accomplished using (S)-1-phenylethylamine as a chiral auxiliary. capes.gov.br
Chiral C2-symmetric azetidines have been prepared and utilized as ligands in catalytic asymmetric reactions. For example, N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine has been used as a chiral ligand for the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing secondary alcohols with high enantiomeric excess (up to 93% ee). researchgate.net Similarly, (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine, derived from (S)-azetidine-2-carboxylic acid, catalyzes the same reaction with optical yields up to 100%. researchgate.net These examples demonstrate the effectiveness of the rigid, chiral azetidine framework in transferring stereochemical information during a chemical reaction.
Table 2: Chiral Azetidine Ligands in Asymmetric Diethylzinc Addition
| Chiral Ligand | Substrate | Product Type | Enantiomeric Excess (ee) | Reference(s) |
| N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | Aryl aldehydes | Secondary Alcohols | 83–93% | researchgate.net |
| (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine | Various aldehydes | Secondary Alcohols | up to 100% | researchgate.net |
| Chiral C2-symmetric 2,4-disubstituted azetidines | Aldehydes | Secondary Alcohols | 20–30% | researchgate.net |
Role in Polymer Chemistry
Azetidines are utilized as monomers in cationic ring-opening polymerization to produce polyamines, such as branched poly(propylenimine) (PPI). acs.orgresearchgate.net This polymerization can be initiated by various acids, and the resulting polymer structure, including the distribution of primary, secondary, and tertiary amines, can be controlled by adjusting reaction conditions like time and temperature. acs.orgresearchgate.net While direct polymerization of this compound is not widely documented, the broader applicability to azetidines suggests its potential use.
Polymers containing pendant azetidine or the corresponding quaternary azetidinium functions can also be synthesized. ugent.be These reactive polymers are typically prepared by the free-radical polymerization of monomers bearing an azetidine group. ugent.be The resulting polymers have applications as antimicrobial coatings, for CO2 adsorption, and in gene transfection. rsc.org The incorporation of the azetidine-2-carboxylic acid residue, an analogue of proline, into polypeptide chains has been shown to increase the flexibility of the polymer compared to poly(proline). nih.gov
Generation of Spirocyclic Systems from this compound Precursors
Spirocyclic systems, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their unique three-dimensional structures. nih.govnih.gov Azetidine derivatives are valuable precursors for the synthesis of spiroazetidines.
A general approach involves the synthesis of azetidinones from cyclic carboxylic acids, followed by reduction to the corresponding spirocyclic azetidines. nih.govresearchgate.net For example, spiro-azetidines have been synthesized from precursors like cyclobutane (B1203170) carboxylate and L-proline. researchgate.net Another strategy involves the intramolecular spirocyclization of functionalized azabicyclo[1.1.0]butyl ketones, which are accessible from lithium carbenoids and can generate a diverse library of spiro-azetidines. scispace.com These methods allow for the creation of complex spirocyclic scaffolds, such as 2-azaspiro[3.5]nonane derivatives, which have been incorporated into hepatitis C protease inhibitors. nih.gov The synthesis often involves building a linear precursor that is then induced to cyclize, forming the spiro junction. nih.govresearchgate.net
Theoretical and Computational Investigations on 3,3 Dimethoxyazetidine Chemistry
Quantum Chemical Studies of Ring Strain Energy and Stability of Azetidine (B1206935) Derivatives
The azetidine scaffold is characterized by significant ring-strain energy, a consequence of its four-membered ring structure. This inherent strain is a defining feature of its chemistry.
Detailed Research Findings: The ring-strain energy of the parent azetidine is approximately 25.2 kcal/mol. researchgate.netresearchgate.net This value is comparable to other strained cyclic systems such as cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that of five-membered rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.netresearchgate.net This considerable ring strain makes azetidines more reactive than their larger heterocyclic counterparts but also imparts a degree of stability that makes them easier to handle than the more highly strained aziridines. researchgate.netresearchgate.net The stability of the azetidine ring is a balance between this strain and the inherent strength of its covalent bonds. researchgate.netresearchgate.net
The stability of azetidine derivatives is influenced by the nature of their substituents. Theoretical studies on nitroimine-substituted azetidines, for instance, have revealed that factors such as the covalent bond strength within the four-membered ring and the presence of intramolecular hydrogen bonds are crucial in determining the relative stability of different isomers. icm.edu.pl While specific studies on the 3,3-dimethoxyazetidine were not found, by analogy, the gem-dimethoxy groups are expected to influence the ring's electronic properties and stability. The energy barrier for nitrogen inversion and ring puckering in azetidines is lower than in aziridines, contributing to their dynamic behavior and conformational stability. uniba.it
| Compound | Ring Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane | 27.6 | researchgate.netresearchgate.net |
| Aziridine | 26.7 | researchgate.netresearchgate.net |
| Cyclobutane | 26.4 | researchgate.netresearchgate.net |
| Azetidine | 25.2 | researchgate.netresearchgate.net |
| Pyrrolidine | 5.8 | researchgate.netresearchgate.net |
| Piperidine | 0 | researchgate.netresearchgate.net |
Mechanistic Rationalization of Reaction Pathways (e.g., Aziridine-Azetidine Rearrangements, Cyclization Mechanisms)
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions that form or involve azetidines. Understanding these pathways allows for the optimization of synthetic routes and the prediction of product formation.
Detailed Research Findings: A notable pathway to substituted azetidines is the rearrangement of aziridines. Theoretical and experimental studies have rationalized the synthesis of 3-methoxy-3-methylazetidines, close analogs of this compound, from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.netugent.be The proposed mechanism involves the initial formation of an aziridine intermediate, which, upon treatment with sodium borohydride (B1222165) in methanol (B129727), does not undergo simple reduction. researchgate.netugent.be Instead, a rare aziridine-to-azetidine rearrangement occurs. ugent.be Computational modeling suggests the mechanism proceeds through the formation of bicyclic aziridinium (B1262131) salts in equilibrium with non-bridged carbenium ions. researchgate.net The subsequent regioselective attack of a nucleophile (methanol) on this intermediate leads to the formation of the thermodynamically stable 3-methoxy-3-methylazetidine. researchgate.net
Other cyclization mechanisms for forming 3,3-disubstituted azetidines have also been investigated. For example, an iodine-mediated intramolecular cyclization of γ-prenylated amines has been developed for the diastereoselective synthesis of 3,3-dimethylazetidines. rsc.org Furthermore, quantum chemical studies have been employed to explain the exclusive formation of four-membered azetidine rings instead of the thermodynamically more favorable five-membered pyrrolidine rings in certain kinetically controlled reactions, providing a deeper understanding of Baldwin's rules for ring closure. acs.org
| Reaction Type | Key Intermediates/Features | Resulting Product | Reference |
|---|---|---|---|
| Aziridine-Azetidine Rearrangement | Bicyclic aziridinium salts, carbenium ions | 3-Methoxy-3-methylazetidines | researchgate.netugent.be |
| Intramolecular Iodine-Mediated Cyclization | Reaction of γ-prenylated amines with iodine | 3,3-Dimethylazetidines | rsc.org |
| Kinetically Controlled Cyclization | Reaction controlled by transition state energy, not product stability | 2-Arylazetidines (over pyrrolidines) | acs.org |
Conformational Analysis of this compound and its Derivatives
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis, aided by computational methods, explores the relative energies of different spatial arrangements of the molecule.
Detailed Research Findings: The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its torsional strain. The barrier to nitrogen inversion in azetidines is lower than in aziridines, allowing for dynamic equilibrium between different ring conformations. uniba.it For this compound, the conformational landscape is further complicated by the rotation around the C3-O bonds of the two methoxy (B1213986) groups.
A full conformational analysis would involve mapping the potential energy surface as a function of the ring-puckering angle and the dihedral angles of the methoxy groups. Using principles from general conformational analysis, the most stable conformers would be those that minimize steric hindrance and unfavorable electronic interactions. lasalle.edulibretexts.org The methoxy groups will likely adopt staggered conformations (gauche or anti) relative to the C-C bonds of the ring to avoid eclipsing interactions. The relative orientation of the two methoxy groups to each other and to the rest of the ring will define a series of unique conformers with distinct energy levels. Theoretical calculations are essential to determine the geometry and relative energies of these minimum-energy conformers and the transition states that separate them. mdpi.com
| Conformational Feature | Description | Energetic Consideration | Reference |
|---|---|---|---|
| Ring Puckering | The four-membered ring is non-planar to reduce torsional strain. | A balance between angle strain and torsional strain determines the pucker angle. | uniba.it |
| Nitrogen Inversion | The nitrogen atom can invert its configuration, leading to different ring conformers. | The energy barrier for this process is lower than in aziridines. | uniba.it |
| Methoxy Group Rotation | Rotation around the C3-O bonds of the two methoxy substituents. | Staggered conformations are favored over eclipsed ones to minimize steric repulsion. | lasalle.edu |
Prediction of Regio- and Stereoselectivity in Azetidine Transformations
Computational chemistry provides invaluable tools for predicting and rationalizing the regioselectivity and stereoselectivity of reactions involving azetidines. By modeling reaction pathways and transition states, chemists can understand why a particular isomer is formed preferentially.
Detailed Research Findings: Density Functional Theory (DFT) calculations have been successfully used to predict selectivity in azetidine synthesis. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were used to understand the observed regioselectivity that leads to azetidine formation. frontiersin.org The calculations showed that the energy of the transition state for C3-selective aminolysis was lower than that for C4-selective aminolysis, correctly predicting the reaction outcome. frontiersin.org
Similarly, the high enantioselectivity observed in the catalytic desymmetrization of N-acyl-azetidines has been rationalized using DFT. rsc.org By modeling the transition structures, researchers found that the energy difference between the pathways leading to the (S) and (R) products was due to a combination of lower steric distortion and more favorable non-covalent interactions in the preferred transition state. rsc.org This type of analysis allows for the development of general models to predict how the catalyst's chiral pocket controls the substrate's approach, thereby determining the stereochemical outcome. rsc.org The choice of catalyst system can also be used to switch the regioselectivity of ring-opening reactions, a phenomenon that has been rationalized through computational studies. acs.orgresearchgate.net
| Type of Selectivity | Controlling Factors | Computational Approach | Reference |
|---|---|---|---|
| Regioselectivity | Transition state energies, catalyst-substrate coordination | DFT calculation of activation barriers for different pathways | frontiersin.orgacs.org |
| Enantioselectivity | Non-covalent interactions, steric fit in catalyst pocket | Conformational sampling of enantiodetermining transition structures | rsc.org |
| Diastereoselectivity | Steric hindrance, angle of nucleophilic attack | Analysis of transition state geometries | acs.org |
Density Functional Theory (DFT) Calculations for Understanding Azetidine Reactivity
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. nih.gov DFT provides a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms.
Detailed Research Findings: DFT calculations are widely applied to understand various aspects of azetidine chemistry. They are used to calculate the energies of reactants, products, and transition states to map out the potential energy surface of a reaction. frontiersin.orgrsc.org This information is crucial for rationalizing reaction mechanisms, as seen in the aziridine-to-azetidine rearrangement. researchgate.net
DFT is also employed to analyze the electronic properties that govern reactivity. For instance, by calculating the transition state energy barrier for a proposed Sₙ2-like reaction, researchers could explain the enhanced reactivity of certain oxadiazole-substituted azetidines. nih.gov Natural Bond Orbital (NBO) analysis, a feature of DFT studies, can reveal information about charge distribution and orbital interactions, providing further insight into reactivity. nih.gov Global reactivity descriptors, such as Fukui functions and frontier molecular orbitals (FMOs), can be computed using DFT to predict the most likely sites for nucleophilic or electrophilic attack on the azetidine ring and its derivatives. acs.org These theoretical insights are instrumental in guiding the design of new synthetic methods and in understanding the fundamental behavior of azetidine compounds. nih.gov
| Application of DFT | Calculated Properties | Insights Gained | Reference |
|---|---|---|---|
| Mechanistic Studies | Transition state energies, reaction energy profiles | Rationalization of reaction pathways and feasibility | researchgate.netnih.gov |
| Reactivity Prediction | Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), Fukui functions | Identification of reactive sites, understanding electronic effects | nih.govacs.org |
| Selectivity Prediction | Energy differences between diastereomeric/enantiomeric transition states | Rationalization of regio-, stereo-, and enantioselectivity | frontiersin.orgrsc.org |
| Stability Analysis | Heats of formation, bond dissociation energies | Assessment of thermodynamic stability of isomers and conformers | icm.edu.pl |
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation in 3,3 Dimethoxyazetidine Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of azetidine (B1206935) chemistry, offering unparalleled insight into molecular structure in solution. mdpi.com Its non-invasive nature makes it ideal for real-time reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products and transient intermediates without altering the reaction mixture. nih.govnih.gov
In the synthesis of 1-alkyl-2-methyl-3,3-dimethoxyazetidines, for instance, ¹H NMR spectroscopy is crucial for monitoring the progress of the reductive cyclization of the precursor, 4-bromo-3,3-dimethoxy-2-butanone, after reaction with various amines. bham.ac.uk By observing the characteristic shifts of protons adjacent to the nitrogen atom and the methyl group, researchers can confirm the formation of the desired azetidine ring. bham.ac.uk Analysis of the proton NMR spectrum can be used to determine the conversion percentage to the desired iodoazetidines in iodocyclisation protocols. bham.ac.uk
The quantitative nature of NMR allows for the determination of reaction kinetics by measuring the integrals of specific signals over time. mdpi.com This provides valuable data for optimizing reaction conditions such as temperature, pressure, and catalyst loading. nih.gov Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign proton and carbon signals, which is especially important for complex, highly substituted azetidine derivatives.
Table 1: Representative ¹H NMR Data for an Azetidine Synthesis Monitoring
| timer Time Point | science Compound | pin Proton Signal (ppm) | functions Integral Value (Relative) | notes Observation |
|---|---|---|---|---|
| t = 0 hr | Starting Material (Aldehyde) | 9.8 | 1.00 | Reaction initiated |
| t = 2 hr | Starting Material (Aldehyde) | 9.8 | 0.52 | Reactant consumption |
| t = 2 hr | Azetidine Product (CH-N) | 3.5 | 0.48 | Product formation |
| t = 6 hr | Starting Material (Aldehyde) | 9.8 | 0.05 | Reaction near completion |
| t = 6 hr | Azetidine Product (CH-N) | 3.5 | 0.95 | High yield of product |
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation of Complex Azetidine Derivatives
While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique is particularly vital in azetidine chemistry for establishing the absolute stereochemistry of chiral centers and understanding the conformational constraints imposed by the strained four-membered ring. mu.edu.iq
For complex azetidine derivatives with multiple stereocenters, assigning the relative and absolute configuration by spectroscopic methods alone can be challenging. In such cases, obtaining a single crystal suitable for X-ray diffraction provides irrefutable proof of the molecular architecture. nih.gov For example, in studies involving stereoselective synthesis, the absolute configuration of enantiopure diastereoisomers of azetidine-based α-amino acids was unequivocally confirmed by X-ray crystallography. acs.org This data is then often used to assign the stereochemistry of analogous molecules by correlation. acs.org
The structural data obtained, including precise bond lengths, bond angles, and torsion angles, reveals the degree of ring puckering and the preferred orientation of substituents. This information is critical for structure-activity relationship (SAR) studies in drug discovery and for understanding reaction mechanisms where stereochemistry plays a key role. chemrxiv.org
Table 2: Crystallographic Data for a Representative Azetidine Derivative
| category Parameter | straighten Value | description Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system |
| Space Group | P2₁/c | Symmetry of the unit cell |
| C-N Bond Length (Å) | 1.475 | Average bond length within the azetidine ring |
| C-C-C Bond Angle (°) | 88.5 | Internal angle of the four-membered ring |
| C-N-C Bond Angle (°) | 91.2 | Internal angle of the four-membered ring |
Mass Spectrometry for Reaction Progress Monitoring and Accurate Mass Determination of Transformation Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool in the study of 3,3-dimethoxyazetidine for monitoring reaction progress and confirming the identity of products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to follow the conversion of reactants to products in real-time. nih.gov
By taking small aliquots from a reaction mixture at various time points, LC-MS analysis can quickly provide qualitative and semi-quantitative data on the presence of starting materials, intermediates, and final products. nih.gov The high sensitivity of MS allows for the detection of even minor byproducts, aiding in the optimization of reaction conditions to improve yield and purity.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the unambiguous confirmation of newly synthesized azetidine derivatives. HRMS provides a highly accurate mass measurement of a molecule, often to within a few parts per million (ppm). This allows for the determination of the elemental formula of the compound, providing strong evidence for the successful synthesis of the target structure.
Table 3: LC-MS Monitoring of an Azetidine N-Alkylation Reaction
| schedule Retention Time (min) | fingerprint Observed m/z [M+H]⁺ | assignment Compound Identity | assessment Relative Abundance (t=4h) |
|---|---|---|---|
| 2.1 | 118.0862 | This compound (Reactant) | 5% |
| 3.5 | 156.0591 | Allyl Bromide (Reactant) | 10% |
| 4.2 | 158.1175 | N-allyl-3,3-dimethoxyazetidine (Product) | 85% |
Advanced Vibrational Spectroscopy (e.g., IR, Raman) for Probing Specific Functional Group Changes during Reactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (IR) or scattering (Raman) of light, a spectrum is generated that serves as a molecular "fingerprint." libretexts.org
In the context of reactions involving this compound, IR spectroscopy is particularly useful for tracking the transformation of functional groups. mu.edu.iq For example, in the reduction of an azetidinone (a β-lactam) to an azetidine, the characteristic strong absorption of the lactam carbonyl (C=O) group, typically around 1750 cm⁻¹, would disappear, while N-H stretching bands might appear around 3300-3500 cm⁻¹ if the nitrogen is unprotected.
In-situ IR spectroscopy can be used for continuous reaction monitoring, providing real-time kinetic data and mechanistic insights. acs.org For instance, monitoring the formation of an intermediate during the ring-opening of an azetidine can be achieved by tracking the appearance and disappearance of specific IR bands associated with the transient species. acs.org Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can be a complementary technique, especially for reactions conducted in aqueous media where the strong IR absorption of water can be problematic. uu.nl
Table 4: Key IR Frequency Changes in the Synthesis of an N-Acyl Azetidine
| waves Wavenumber (cm⁻¹) | group_work Functional Group | compare_arrows Change During Reaction | biotech Compound |
|---|---|---|---|
| ~3350 | N-H Stretch | Disappears | Starting Azetidine |
| ~1810 | C=O Stretch (Acid Chloride) | Disappears | Reactant (Acyl Chloride) |
| ~1645 | C=O Stretch (Amide) | Appears | Product (N-Acyl Azetidine) |
| ~1100 | C-O Stretch (Methoxy) | Remains | Present in Reactant and Product |
Conclusion and Future Research Directions
Summary of Key Advances in 3,3-Dimethoxyazetidine Chemistry
Direct research on this compound is limited; however, significant progress in the synthesis of the broader class of 3,3-disubstituted azetidines provides insight into potential synthetic routes. Modern synthetic chemistry has moved beyond classical cyclization methods, which often have limitations in scope and functional group compatibility. acs.org
Recent breakthroughs include the development of modular strategies that allow for the easy and rapid generation of diverse 3,3-disubstituted azetidines. One such approach utilizes "azetidinylation reagents," which enable the direct installation of a pre-formed, functionalized azetidine (B1206935) ring onto various nucleophiles under mild conditions. acs.orgrsc.org This method is notable for its broad substrate scope and applicability to late-stage functionalization in the synthesis of complex molecules. acs.org
Another key advance is the use of strain-release reactions starting from highly strained precursors like azabicyclo[1.1.0]butanes. researchgate.net These methods leverage the inherent energy of the strained ring system to drive the formation of more complex, functionalized azetidines. For example, N-activation of azabicyclo[1.1.0]butyl carbinols can trigger a semipinacol rearrangement to yield 1,3,3-trisubstituted azetidines. researchgate.net Additionally, Friedel-Crafts arylation conditions have been successfully applied to N-Boc-3-aryl-3-azetidinols to produce 3,3-diaryl azetidines, a strategy that could potentially be adapted for dialkoxy derivatives. researchgate.net
These modern methods represent a significant step forward, offering more efficient and versatile pathways to densely functionalized azetidines that were previously challenging to access. researchgate.net
Challenges and Opportunities in Azetidine Synthesis
The synthesis of azetidines, particularly those with dense and varied functionalization, remains a significant challenge in organic chemistry. researchgate.net This is often attributed to the ring strain of the four-membered heterocycle, which can complicate synthetic routes. rsc.orgresearchgate.net Despite these difficulties, the unique properties that the azetidine scaffold imparts to molecules—such as increased metabolic stability, improved solubility, and structural rigidity—make overcoming these synthetic hurdles a major goal. nih.gov
Challenges:
Limited Availability: Compared to five- and six-membered nitrogen heterocycles, the chemistry of azetidines is less developed, partly due to the limited commercial availability of diverse starting materials.
Efficient Functionalization: Developing methods for the modular and divergent synthesis of azetidine-based compounds is crucial but underdeveloped. nih.gov Many classical methods require multiple steps or are not tolerant of a wide range of functional groups. acs.org
Stereocontrol: Achieving high levels of regio- and stereoselectivity in the synthesis and functionalization of the azetidine ring is often difficult.
Opportunities:
Modern Synthetic Methods: The development of novel synthetic strategies provides significant opportunities. These include photochemical reactions like the aza Paternò-Büchi reaction ([2+2] photocycloaddition), which offers an efficient way to construct the azetidine core. researchgate.net
Strain-Release Synthesis: Using highly strained starting materials like azabicyclo[1.1.0]butanes allows for the modular construction of diverse azetidines by harnessing the energy of ring strain. organic-chemistry.org
Catalysis: Transition-metal catalysis, including palladium- and nickel-catalyzed reactions, has opened new avenues for C-H bond amination and cross-coupling reactions to build and functionalize the azetidine ring. uni-muenchen.demagtech.com.cn
Multicomponent Reactions: Four-component, strain-release-driven strategies have been developed for the modular synthesis of substituted azetidines, allowing for rapid assembly of complex structures. nih.gov
Emerging Trends in Reactivity and Functionalization of this compound
While specific reactivity studies on this compound are scarce, general trends in the functionalization of substituted azetidines are highly relevant. The reactivity of the azetidine ring is largely dictated by its considerable ring strain (approx. 25.4 kcal/mol), which makes it more reactive than larger rings like pyrrolidine (B122466) but more stable and easier to handle than aziridines. rsc.orgrsc.org
Emerging trends focus on leveraging this inherent reactivity for selective transformations:
Ring-Opening Reactions: The strain within the azetidine ring facilitates σ-bond cleavage, allowing for ring-opening reactions that are otherwise difficult with less strained systems. rsc.org However, this reactivity can also lead to undesired decomposition, as seen in the acid-mediated intramolecular ring-opening of certain N-substituted azetidines. nih.govacs.org Understanding these pathways is crucial for designing stable and synthetically useful molecules.
Late-Stage Functionalization: A significant trend, particularly in medicinal chemistry, is the development of methods for late-stage functionalization. This involves modifying a complex, pre-existing azetidine-containing molecule. For instance, the 3-aminoazetidine (3-AAz) subunit in macrocyclic peptides can be chemoselectively modified after the macrocycle has been formed. nih.gov
Direct Metal-Based Functionalization: The direct functionalization of the azetidine ring using organometallic intermediates is a powerful strategy. The interplay between substituents on the ring and nitrogen atom, along with coordination effects, can be used to control the regio- and stereoselectivity of these reactions, such as α-lithiation followed by trapping with an electrophile. uni-muenchen.denih.gov
Potential for Broader Applications in Synthetic Methodology Development
The unique structural and chemical properties of functionalized azetidines make them valuable building blocks in the development of new synthetic methodologies. Their rigid, three-dimensional structure is increasingly sought after in drug discovery to explore new chemical space. rsc.org
Scaffolds for Complex Molecules: Azetidines serve as versatile starting points for synthesizing more complex heterocyclic systems. Their strain-driven reactivity allows them to participate in ring-expansion and ring-opening reactions to generate larger, functionalized nitrogen-containing rings.
Peptidomimetics and Foldamers: The incorporation of azetidine-based amino acids (Aze) into peptides can induce specific secondary structures, such as γ-turns, and increase proteolytic stability. acs.org The 3-aminoazetidine subunit has been shown to be an effective turn-inducing element for the efficient synthesis of small macrocyclic peptides. nih.gov
Chiral Templates: Enantiomerically pure azetidines are valuable as chiral auxiliaries and templates in stereoselective synthesis, guiding the formation of new stereocenters in other parts of a molecule. rsc.org
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental synthesis is becoming indispensable for accelerating the discovery and development of new chemical entities and reactions. In the context of azetidine chemistry, this integration offers several advantages:
Understanding Reactivity: Computational methods, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways. This provides deep insight into the mechanisms of reactions like cycloadditions, ring-openings, and functionalization reactions, helping chemists to understand the factors that control selectivity and reactivity.
Predicting Properties: Computational tools can predict the physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel azetidine derivatives before they are synthesized. This allows for the prioritization of synthetic targets with the most promising drug-like characteristics.
Designing New Reactions: By modeling the interaction between catalysts, substrates, and reagents, computational chemistry can aid in the rational design of new catalytic systems and synthetic methodologies for accessing previously unattainable azetidine structures.
While specific computational studies on this compound are not prominent, the principles of integrating these in silico approaches with laboratory experiments are universally applicable and will undoubtedly play a crucial role in overcoming the existing challenges and unlocking the full potential of functionalized azetidine chemistry.
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethoxyazetidine, and how can reaction conditions be optimized?
this compound can be synthesized via cyclization of appropriately substituted precursors. For example, ethyl aroylacetates with methoxy substituents (e.g., 3,4-dimethoxyphenyl groups) undergo cyclization under acidic or basic catalysis to form azetidine rings . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid). Optimization should focus on yield improvement through iterative adjustments of stoichiometry and reaction time .
Q. How should researchers purify this compound, and what analytical techniques validate its purity?
Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation requires:
Q. What safety precautions are critical when handling this compound in the lab?
- Use fume hoods to prevent inhalation of vapors/dust.
- Wear nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.
- Store in airtight containers at 2–8°C, away from ignition sources.
- Dispose of waste via approved hazardous waste protocols, as azetidines may release toxic gases (e.g., CO) upon decomposition .
Advanced Research Questions
Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in nucleophilic reactions?
The methoxy groups act as electron-donating substituents, increasing electron density on the azetidine ring and enhancing nucleophilicity at the nitrogen atom. This facilitates reactions with electrophiles (e.g., alkyl halides) under mild conditions. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying electrophiles) quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Dose-response studies : Test compounds across a wide concentration range (nM–mM) to identify non-linear effects.
- Assay validation : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement.
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How can computational modeling predict the pharmacokinetic properties of this compound-based drug candidates?
- Molecular dynamics (MD) simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) via logP calculations (predicted ~1.7 for this compound).
- ADMET prediction tools : Use software like SwissADME to estimate absorption (%HIA >80%) and cytochrome P450 interactions.
- Docking studies : Map binding poses to target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. What are the key challenges in scaling up this compound synthesis for preclinical studies?
- Solvent selection : Replace tetrahydrofuran (THF) with greener alternatives (e.g., 2-MeTHF) to improve sustainability.
- Catalyst recovery : Implement immobilized catalysts (e.g., polystyrene-supported acids) to reduce costs.
- Byproduct management : Optimize workup steps to remove dimeric byproducts (e.g., via aqueous washes) .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.35 (s, 6H, OCH₃), 3.80 (m, 4H, CH₂N) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 56.2 (OCH₃), 68.5 (C-N) | |
| HRMS (ESI+) | m/z 132.0895 [M+H]+ (calc. 132.0890) |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ±15% efficiency |
| Catalyst Loading | 5 mol% p-TsOH | Critical for <5% |
| Solvent | Ethanol/Water (4:1) | Maximizes purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
